![molecular formula C14H23N3O B1596683 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine CAS No. 40255-50-3](/img/structure/B1596683.png)
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine
Overview
Description
“3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine” is a chemical compound with the CAS Number: 40255-50-3 . It has a molecular weight of 249.36 and its molecular formula is C14H23N3O . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N3O/c1-18-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,7-12,15H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature .Scientific Research Applications
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine has been studied for its potential to act as an anticonvulsant, antidepressant, and analgesic, as well as its ability to modulate the activity of several neurotransmitter systems. In animal models, this compound has been found to reduce seizure activity, improve depression-like behaviors, and reduce pain sensitivity. In addition, it has been shown to modulate the activity of serotonin, norepinephrine, and dopamine in the brain.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Given that similar compounds have been found to interact with various proteins and enzymes , it is likely that this compound could affect multiple pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Similar compounds have been found to have various biological activities . The specific effects of this compound would depend on its targets and mode of action.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine for laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various neurotransmitter systems. However, there are some limitations to using this compound, as it can be toxic in high doses and can cause side effects such as nausea, vomiting, and dizziness.
Future Directions
Given its potential therapeutic applications and its ability to modulate the activity of several neurotransmitter systems, 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine has a great potential for further research. Possible future directions include the development of new synthesis methods, further exploration of its potential therapeutic applications, and further exploration of its effects on various neurotransmitter systems. In addition, further research could be conducted to explore the potential for this compound to be used as a drug delivery system, as well as its potential to be used in combination with other drugs to enhance therapeutic effects.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H314, H332, H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-18-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,7-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFECUKHCCEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366942 | |
Record name | 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40255-50-3 | |
Record name | 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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